N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide

Description

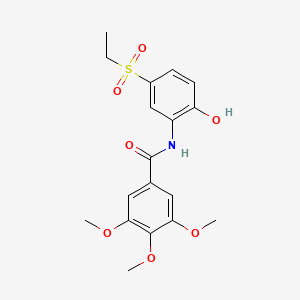

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a substituted phenyl group via an amide bond. The substituent on the phenyl ring includes a 5-ethylsulfonyl (-SO₂Et) group and a 2-hydroxy (-OH) moiety.

Properties

IUPAC Name |

N-(5-ethylsulfonyl-2-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO7S/c1-5-27(22,23)12-6-7-14(20)13(10-12)19-18(21)11-8-15(24-2)17(26-4)16(9-11)25-3/h6-10,20H,5H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKJHYHTLGCVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360809 | |

| Record name | ST50183101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-00-3 | |

| Record name | ST50183101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of a hydroxyphenyl compound followed by the introduction of the ethylsulfonyl group. The final step involves the formation of the benzamide structure through a condensation reaction with 3,4,5-trimethoxybenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halophenyl-Substituted Derivatives

Several 3,4,5-trimethoxybenzamide derivatives feature halogenated phenyl groups:

- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Crystal structure analysis reveals a dihedral angle of 67.33° between the aromatic rings, with intermolecular N-H···O hydrogen bonds forming chains along the [101] axis .

- N-(4-Chlorophenyl)-3,4,5-trimethoxy-benzamide : Exhibits similar hydrogen-bonded chains, with a dihedral angle of 67.33° between rings .

Key Differences :

- The target compound’s ethylsulfonyl and hydroxy groups introduce polarity and hydrogen-bonding capacity absent in halophenyl analogs.

- Halogenated derivatives are primarily studied for crystallography, whereas sulfonyl/hydroxy substituents may expand pharmacological applications.

Sulfur-Containing Analogs

- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 392239-52-0): Contains an ethylsulfanyl (-S-Et) group attached to a thiadiazole ring.

- Compound 11 (): Features a methanesulfonyl (-SO₂Me) group in a complex substituent.

Key Differences :

- The ethylsulfonyl group in the target compound may improve solubility and metabolic stability compared to sulfanyl analogs.

- Sulfonyl-containing derivatives (e.g., Compound 11) demonstrate therapeutic relevance, suggesting the target compound could be explored for similar applications.

Hydroxy/Alkoxy-Substituted Analogs

- N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide : The hydroxyethyl group enables hydrogen bonding, similar to the target’s 2-hydroxy-phenyl substituent. This analog is used in pharmacological studies but lacks sulfonyl functionality .

- THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-benzamide) : Replacing methoxy with hydroxy groups confers potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), highlighting the role of hydroxy groups in radical quenching .

Key Differences :

- The 2-hydroxy-phenyl group could mimic the hydrogen-bonding interactions seen in hydroxyethyl analogs, aiding target engagement.

Heterocyclic-Linked Derivatives

Key Differences :

Research Implications and Gaps

- Synthesis : The target compound can likely be synthesized via amide coupling of 3,4,5-trimethoxybenzoyl chloride with 5-ethylsulfonyl-2-hydroxy-aniline, analogous to methods in .

- Knowledge Gaps: Direct data on the target’s solubility, stability, and activity are lacking. Future studies should prioritize assays comparing its efficacy to existing analogs.

Biological Activity

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide (CAS Number: 5368-00-3) is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C18H21NO7S

- Molecular Weight : 395.4268 g/mol

- Physical State : Solid

- Melting Point : 543.9°C at 760 mmHg

- Solubility : Low solubility in water; log P (octanol-water partition coefficient) indicates moderate lipophilicity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs, particularly those containing trimethoxy groups, exhibit significant antitumor properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 (gastric cancer) | 20.47 ± 2.07 | Apoptosis induction |

| MCF-7 (breast cancer) | 43.42 ± 3.56 | Cell cycle arrest in G1 phase |

| HepG-2 (hepatoma) | 35.45 ± 2.03 | Inhibition of proliferation |

| MFC (mouse gastric cancer) | 23.47 ± 3.59 | Induction of apoptosis |

These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its antitumor efficacy.

The compound's biological activity can be attributed to its interaction with various molecular targets:

- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit non-receptor tyrosine kinases such as Lck, which plays a crucial role in T-cell signaling pathways and may contribute to the modulation of immune responses and tumor growth inhibition.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical feature for potential anticancer agents. The activation of apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed in related compounds.

- Cell Cycle Arrest : Compounds with structural similarities have been reported to cause cell cycle arrest, particularly in the G1 phase, thereby preventing cancer cell proliferation.

Study on Related Compounds

A notable study focused on a series of trimethoxy flavonoid derivatives demonstrated significant antiproliferative activity across multiple cancer cell lines. The study highlighted the importance of the trimethoxy group in enhancing biological activity and suggested that modifications to the benzamide structure could lead to improved efficacy against tumors .

In Vivo Studies

In vivo studies involving similar compounds have shown promising results in reducing tumor size and inhibiting tumor growth in animal models. These studies underscore the potential for developing this compound as a therapeutic agent against various cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.